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6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine

Catalog No.
S769888
CAS No.
303021-31-0
M.F
C14H17N3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepi...

CAS Number

303021-31-0

Product Name

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine

IUPAC Name

6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine

Molecular Formula

C14H17N3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16)

InChI Key

PYAKDZTUKYUQDQ-UHFFFAOYSA-N

SMILES

C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3

Pharmacology

Application Summary: In pharmacology, this compound is explored for its potential therapeutic effects. It’s often included in the synthesis of various bioactive molecules due to its heterocyclic structure, which is a common feature in many drugs.

Methods of Application: The compound is typically synthesized and then tested in vitro and in vivo for biological activity.

Results: While specific data on this compound is limited, related azepine derivatives have shown promise in treating various conditions, suggesting potential efficacy for this compound as well .

Medicinal Chemistry

Application Summary: In medicinal chemistry, “6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine” is used to develop new pharmaceuticals with improved efficacy and safety profiles.

Methods of Application: The compound is used as a building block in the synthesis of new drug candidates. It undergoes various chemical reactions to create derivatives with potential medicinal properties .

Results: The derivatives of this compound have been patented, indicating their significance in drug development and therapy .

Organic Synthesis

Application Summary: Organic synthesis utilizes this compound for creating complex molecules. Its structure allows for a variety of chemical modifications, making it valuable for constructing diverse organic compounds.

Methods of Application: Synthetic chemists use this compound in multistep synthesis routes. It can undergo reactions like alkylation, acylation, and cyclization to yield new organic structures .

Results: The versatility of this compound in organic synthesis has been documented, with various publications detailing its use in constructing complex molecules .

Drug Development

Application Summary: “6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine” plays a crucial role in the early stages of drug development, particularly in the discovery of lead compounds.

Methods of Application: It’s used in high-throughput screening assays to identify its binding affinity to various biological targets. The compound’s interactions with enzymes, receptors, and other proteins are studied .

Results: The compound has been part of studies that led to the discovery of new drug candidates, some of which have progressed to clinical trials .

Biochemistry

Application Summary: In biochemistry, the compound is studied for its interaction with biological systems, providing insights into its mechanism of action at the molecular level.

Methods of Application: Biochemical assays are conducted to understand how the compound affects cellular processes. It’s also used in structure-activity relationship (SAR) studies .

Results: Research has shown that azepine derivatives can influence various biochemical pathways, which is promising for the development of targeted therapies .

Chemical Engineering

Application Summary: Chemical engineering leverages this compound in process development, focusing on its large-scale synthesis and purification for industrial applications.

Methods of Application: Engineers design and optimize processes for the efficient production of the compound. This includes reaction engineering, crystallization, and separation techniques .

Neuropharmacology

Application Summary: This compound is investigated for its effects on the nervous system, particularly for the treatment of neurological disorders.

Methods of Application: Researchers use animal models to test the neuropharmacological properties of the compound. Electrophysiological recordings and behavioral assays are common methods employed .

Results: Studies have indicated that derivatives of this compound may have therapeutic potential in treating conditions like epilepsy and anxiety .

Oncology

Application Summary: In oncology, the compound’s efficacy in cancer treatment is explored, especially for its role in targeted therapy.

Methods of Application: The compound is tested against various cancer cell lines in vitro. Techniques such as MTT assays, flow cytometry, and Western blotting are used to assess its anticancer activity .

Results: Preliminary results suggest that it may inhibit the growth of certain cancer cells, providing a basis for further investigation into its use as an anticancer agent .

Molecular Biology

Application Summary: Molecular biologists study the compound for its ability to modulate gene expression and protein function.

Methods of Application: Techniques like CRISPR-Cas9 gene editing and RNA interference are used to study the effects of the compound on gene and protein activity .

Results: The compound has shown promise in affecting the expression of genes involved in various diseases, which could lead to new therapeutic strategies .

Analytical Chemistry

Application Summary: Analytical chemists utilize the compound in the development of new diagnostic assays and analytical techniques.

Methods of Application: The compound is used as a standard or reagent in chromatography, spectroscopy, and mass spectrometry to develop new analytical methods .

Results: It has been instrumental in the creation of assays that are more sensitive and specific for detecting biological molecules .

Computational Chemistry

Application Summary: Computational chemists use the compound in simulations to predict its behavior and interactions at the atomic level.

Methods of Application: Computer models and simulations, such as molecular dynamics and quantum mechanics, are used to predict the compound’s properties and interactions .

Results: Simulations have provided insights into the compound’s stability, reactivity, and potential binding sites for interaction with biological targets .

Chemical Biology

Application Summary: Chemical biologists investigate the compound for its utility in understanding biological processes at the chemical level.

Methods of Application: The compound is used in chemical genetics and proteomics studies to dissect complex biological pathways .

Results: Research has revealed that the compound can serve as a tool to probe the function of enzymes and other proteins in the cell .

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a bicyclic compound characterized by a six-membered azepine ring fused to a five-membered imidazole ring. The compound features a benzyl substituent at the sixth carbon of the azepine ring, contributing to its unique chemical properties. Its structure enables various chemical modifications, making it a valuable building block in organic synthesis and medicinal chemistry.

Due to its heterocyclic structure:

  • Alkylation: The nitrogen atoms in the imidazole ring can undergo alkylation, leading to derivatives with varied biological activities.
  • Acylation: Acylation reactions can modify the benzyl group or introduce new functional groups.
  • Cyclization: The compound can serve as a precursor for further cyclization reactions, yielding more complex structures.

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced pharmacological properties .

Synthesis of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine typically involves multi-step organic synthesis techniques:

  • Formation of the Azepine Ring: Initial steps may involve cyclization of appropriate precursors to form the azepine structure.
  • Benzyl Substitution: The introduction of the benzyl group can be achieved through nucleophilic substitution or Friedel-Crafts alkylation methods.
  • Functional Group Modifications: Subsequent reactions can introduce additional functional groups or modify existing ones to enhance biological activity .

The compound plays a significant role in various fields:

  • Medicinal Chemistry: It is utilized as a scaffold for developing new pharmaceuticals with improved efficacy and safety profiles.
  • Organic Synthesis: Its versatile structure allows for the construction of complex organic molecules.
  • Biochemical Research: It serves as a tool for studying interactions within biological systems and understanding molecular mechanisms .

Studies focusing on the interactions of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine with biological targets are crucial for elucidating its mechanism of action.

  • Binding Affinity: High-throughput screening assays are employed to assess its binding affinity to various receptors and enzymes.
  • Structure-Activity Relationship Studies: These studies help identify which structural features contribute to biological activity and guide further modifications .

Several compounds share structural similarities with 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-1H-imidazo[4,5-b]pyridinImidazole fused with pyridineExhibits different pharmacological profiles due to pyridine presence
2-BenzylpyrrolidineFive-membered ring with nitrogenSimpler structure but relevant in neuropharmacology
7-Methyl-1H-pyrrolo[2,3-d]pyrimidinPyrrole fused with pyrimidinePotential applications in cancer therapy

The uniqueness of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine lies in its specific bicyclic structure and the presence of both azepine and imidazole rings. This combination allows for diverse reactivity and interaction profiles compared to other similar compounds .

The IUPAC name derives from its bicyclic structure: 6-benzyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine. Common synonyms include 6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine and SCHEMBL550151. The benzyl substituent at position 6 distinguishes it from simpler azepine derivatives.

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Boiling Point440.6 ± 0.0 °C (760 mmHg)
Density1.2 ± 0.0 g/cm³
Flash Point220.2 ± 0.0 °C
LogP (Partition Coeff.)2.85 (predicted)

The compound is typically stored at -20°C for long-term stability, indicating sensitivity to thermal degradation.

Spectral Identification

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in available literature, the SMILES notation (N1(CC2=CC=CC=C2)CCC(NC=N3)=C3CC1) and InChIKey (PYAKDZTUKYUQDQ-UHFFFAOYSA-N) offer insights into its structural topology. Computational models predict a polar surface area of 41.8 Ų, suggesting moderate solubility in polar solvents.

XLogP3

2

Dates

Last modified: 08-15-2023

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